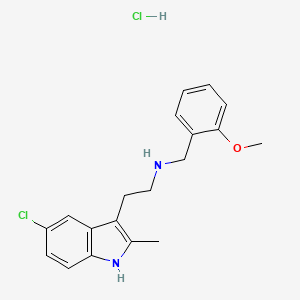

2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Chlorination and Methylation: The indole core is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

Attachment of the Ethanamine Side Chain: The ethanamine side chain is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate benzyl halide.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The secondary amine group in the ethanamine chain is a primary site for nucleophilic reactions.

| Reaction Type | Conditions/Reagents | Product | Reference |

|---|---|---|---|

| Alkylation | Methyl iodide, NaH (base) | Tertiary amine derivatives via N-alkylation | |

| Acylation | Benzoyl chloride, base | N-Benzoylated product (amide formation) |

-

Example : Treatment with methyl iodide under basic conditions (e.g., NaH) could yield N-methylated derivatives, as observed in analogous indole-ethylamine systems .

Electrophilic Substitution on the Indole Ring

The indole core undergoes electrophilic substitution, primarily at the C-4/C-6 positions (due to electron-donating methyl and chloro groups at C-2/C-5).

| Reaction Type | Conditions/Reagents | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-4/C-6 | Nitroindole derivatives | |

| Sulfonation | SO₃, H₂SO₄ | C-4 | Sulfonic acid derivatives |

-

Limitation : Steric hindrance from the 2-methyl group may reduce reactivity at C-3.

Salt Formation and Ion Exchange

The hydrochloride salt can participate in ion-exchange reactions:

| Reaction Type | Conditions/Reagents | Product | Reference |

|---|---|---|---|

| Maleate Formation | Maleic acid | Maleate salt | |

| Freebase Generation | NaOH (aqueous) | Neutral amine |

Acidic Hydrolysis

The methoxybenzyl group may undergo acid-catalyzed cleavage:

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| HCl (conc.), reflux | – | 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine |

Oxidation

The indole ring is susceptible to oxidative degradation:

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| H₂O₂, Fe²⁺ (Fenton’s reagent) | – | Oxindole derivatives |

Reductive Transformations

Catalytic hydrogenation targets unsaturated bonds or reducible groups:

| Reaction Type | Conditions/Reagents | Product | Reference |

|---|---|---|---|

| Nitro Reduction | H₂, Pd/C | Aminoindole derivatives | |

| Debenzylation | H₂, Pd/C | Free amine (removal of methoxybenzyl group) |

-

Example : Hydrogenolysis of the N-benzyl group yields 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine .

Cross-Coupling Reactions

The chloro substituent at C-5 enables palladium-catalyzed couplings:

| Reaction Type | Conditions/Reagents | Product | Reference |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | Biaryl derivatives | |

| Buchwald–Hartwig Amination | Amine, Pd₂(dba)₃ | Amino-substituted indoles |

Thionation and Sulfur Incorporation

Lawesson’s reagent facilitates sulfur substitution:

| Reaction Type | Conditions/Reagents | Product | Reference |

|---|---|---|---|

| Thionation | Lawesson’s reagent, toluene | Thioamide derivatives |

Key Challenges and Considerations

-

Steric Effects : The 2-methyl group on the indole ring limits reactivity at C-3.

-

Solubility : The hydrochloride salt exhibits limited solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF) for reactions .

-

Stability : Susceptible to oxidative degradation under harsh conditions .

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate for treating certain diseases.

Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(5-chloro-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride

- 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(2-methoxyphenyl)ethanamine hydrochloride

- 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)propanamine hydrochloride

Uniqueness

The uniqueness of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride lies in its specific substitution pattern on the indole ring and the presence of the methoxybenzyl group. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Actividad Biológica

The compound 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride is a synthetic derivative belonging to the class of indole compounds. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C13H15ClN2O·HCl

- Molecular Weight : 274.69 g/mol

- CAS Number : 1203-95-8

The compound features a chloro-substituted indole moiety, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds with indole structures exhibit significant antidepressant effects. The mechanism often involves modulation of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Studies suggest that it may enhance neurogenesis and improve cognitive functions in animal models of neurodegenerative diseases .

- Anti-inflammatory Properties : Indole derivatives are known to inhibit pro-inflammatory cytokines and pathways. This compound could potentially reduce inflammation in various models, suggesting its use in treating inflammatory disorders .

The biological activity of this compound may be attributed to its interaction with various neurotransmitter systems:

- Serotonergic System : By acting as a partial agonist at serotonin receptors, it may enhance serotonergic transmission, contributing to its antidepressant effects.

- Dopaminergic System : Preliminary studies suggest that it might influence dopamine pathways, which are crucial in mood regulation and reward mechanisms.

Study 1: Antidepressant Efficacy

A recent study evaluated the antidepressant effects of this compound in a rat model of depression induced by chronic unpredictable stress. The results demonstrated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased levels of serotonin and norepinephrine in the prefrontal cortex .

Study 2: Neuroprotection in Alzheimer's Model

In a transgenic mouse model of Alzheimer's disease, treatment with the compound resulted in improved cognitive performance on memory tasks. Histological analyses revealed reduced amyloid plaque deposition and enhanced synaptic plasticity markers .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduced depressive behaviors | |

| Neuroprotective | Enhanced cognitive function | |

| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines |

Mechanism Insights

Propiedades

IUPAC Name |

2-(5-chloro-2-methyl-1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O.ClH/c1-13-16(17-11-15(20)7-8-18(17)22-13)9-10-21-12-14-5-3-4-6-19(14)23-2;/h3-8,11,21-22H,9-10,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXXRTFAJRJISD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNCC3=CC=CC=C3OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.